molecular formula C24H17ClN4O4 B035989 C.I. Pigment red 14 CAS No. 6471-50-7

C.I. Pigment red 14

Cat. No.: B035989
CAS No.: 6471-50-7
M. Wt: 460.9 g/mol
InChI Key: FDLZXQOOTWLAOB-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C24H17ClN4O4. It is known for its vibrant color and is often used in various industrial applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group (-N=N-) can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. The nitro and chloro groups also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds include other azo dyes and pigments such as:

  • 4-[(4-Bromo-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
  • 4-[(4-Fluoro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications. The unique combination of chloro and nitro groups in 4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide gives it distinct reactivity and applications .

Biological Activity

C.I. Pigment Red 14 (CAS No. 6471-50-7), also known as 2-(2-chloro-4-nitrophenyl)-1,3-dimethyl-4-methylthiazole, is a synthetic organic pigment widely utilized in various industries, including textiles, cosmetics, and plastics. Its chemical structure and properties contribute to its extensive application as a colorant. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its toxicological effects, mutagenicity, and potential health risks based on diverse research findings.

  • Molecular Formula : C24H17ClN4O4
  • Molecular Weight : 460.87 g/mol
  • Appearance : Dark red powder
  • Solubility : Poorly soluble in water; stable in various solvents

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In animal studies, the compound was administered via oral gavage at doses ranging from 1750 to 15,000 mg/kg body weight in rats and mice. Observations included temporary changes such as discolored feces but no mortality was reported across the tested groups .

Chronic Toxicity

Long-term exposure studies have demonstrated varying effects on organ weights and hematological parameters. In Fischer 344 rats fed diets containing this compound over extended periods (up to 110 weeks), there were significant increases in liver and kidney weights alongside altered hematocrit and hemoglobin levels . Notably, the incidence of benign tumors such as adrenal phaeochromocytomas was observed in male rats at higher doses .

Mutagenicity and Genotoxicity

This compound has been evaluated for its mutagenic potential using standard assays. Studies showed that it was not mutagenic in Salmonella typhimurium strains without metabolic activation but exhibited some mutagenic activity when metabolic activation was present . Furthermore, sister chromatid exchanges were induced in cultured mammalian cells, indicating possible genotoxic effects under certain conditions.

Case Study 1: Dermal Exposure in Humans

In a documented case involving cosmetic use, this compound was associated with contact dermatitis in individuals with sensitive skin types . This highlights the importance of assessing individual reactions to pigments used in personal care products.

Case Study 2: Occupational Exposure

Occupational exposure studies among workers handling this compound revealed instances of respiratory irritation and skin sensitization, underscoring the need for protective measures in industrial settings .

Summary of Findings

Parameter Findings
Acute Toxicity Low toxicity; no mortalities at high doses
Chronic Toxicity Increased organ weights; hematological changes
Mutagenicity Not mutagenic without activation; some activity with activation
Human Health Effects Contact dermatitis; respiratory irritation reported

Properties

IUPAC Name

4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-14-6-2-5-9-19(14)26-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)28-27-20-11-10-16(25)13-21(20)29(32)33/h2-13,30H,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHYPQWKGYEJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064381
Record name 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
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Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6471-50-7
Record name Pigment Red 14
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URL https://commonchemistry.cas.org/detail?cas_rn=6471-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Naphthalenecarboxamide, 4-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(2-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 4-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)-
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Record name 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
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Record name 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
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